Clavulanate (lithium)
Description
Historical Context of Clavulanate Discovery and its Evolution as a Beta-Lactamase Inhibitor
The discovery of clavulanic acid around 1974-75 by scientists at the British company Beecham Research Laboratories marked a significant milestone in the fight against antibiotic resistance. wikipedia.orglivescience.com It was isolated from the fermentation broth of the bacterium Streptomyces clavuligerus. wikipedia.orgresearchgate.net This discovery was the result of a deliberate screening program aimed at finding naturally occurring substances that could inhibit β-lactamase enzymes, which were increasingly rendering penicillin antibiotics ineffective. nih.govjournals.co.za
Initially, clavulanic acid was identified as a compound with a β-lactam ring structure, similar to penicillins, but with only weak antibacterial activity on its own. wikipedia.orgjournals.co.za However, its true potential was realized when it was found to be a potent and progressive inhibitor of a wide range of β-lactamase enzymes. nih.govjournals.co.za This inhibitory action is mechanism-based, where clavulanic acid acts as a "suicide inhibitor." toku-e.comresearchgate.net It binds to the active site of the β-lactamase enzyme, and through a series of chemical reactions, becomes irreversibly acylated to the enzyme, leading to its inactivation. researchgate.nettaylorandfrancis.com
This unique property led to the development of combination therapies. Amoxicillin (B794), a broad-spectrum penicillin with good oral absorption, was chosen as the first partner for clavulanic acid. researchgate.net The resulting combination, known as co-amoxiclav, was launched in the UK in 1981 and proved to be highly effective against many β-lactamase-producing bacterial strains that were resistant to amoxicillin alone. livescience.comresearchgate.net Following this success, clavulanic acid was also formulated with other β-lactam antibiotics, such as ticarcillin (B1683155), further expanding its therapeutic utility. nih.govnih.gov
Foundational Role of Clavulanate in Modern Antimicrobial Resistance Research Strategies
Clavulanate has become a cornerstone in modern research strategies aimed at understanding and combating antimicrobial resistance. Its primary role in research is as a tool to study the function and inhibition of β-lactamase enzymes. By using clavulanate, researchers can differentiate between resistance mechanisms, specifically identifying β-lactamase-mediated resistance in clinical isolates. nih.gov
In the laboratory, clavulanate is widely used in antimicrobial susceptibility testing. For instance, in the double-disk synergy test, the potentiation of the inhibitory zone of a β-lactam antibiotic in the presence of a clavulanate-containing disk indicates the production of an extended-spectrum β-lactamase (ESBL) by the bacteria. mdpi.com This allows for the accurate identification of resistant strains and informs appropriate treatment strategies.
Furthermore, clavulanate serves as a lead compound in the development of new β-lactamase inhibitors. The success of clavulanic acid spurred further research into other β-lactamase inhibitors, such as sulbactam (B1307) and tazobactam (B1681243). nih.gov Ongoing research continues to explore modifications of the clavulanate structure to enhance its activity against a broader spectrum of β-lactamases, including those that are not effectively inhibited by the original molecule.
Recent research has also expanded the application of clavulanate into new areas. For example, studies have investigated its synergistic effects with other classes of antibiotics and its potential role in treating infections caused by challenging pathogens like Mycobacterium ulcerans, the causative agent of Buruli ulcer. nih.govplos.org These studies highlight the enduring importance of clavulanate as a versatile tool in the ongoing battle against infectious diseases.
Data Tables
Table 1: Key Properties of Clavulanate (lithium)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈LiNO₅ | nih.govebi.ac.uk |
| Molecular Weight | 205.09 g/mol | ebi.ac.uk |
| Mechanism of Action | Irreversible β-lactamase inhibitor | toku-e.comresearchgate.net |
| Primary Research Use | Study of antimicrobial resistance, β-lactamase inhibition | nih.govmdpi.com |
Table 2: Timeline of Clavulanate Development
| Year | Event | Source |
|---|---|---|
| ~1974-75 | Discovery of clavulanic acid from Streptomyces clavuligerus by Beecham Research Laboratories | wikipedia.orglivescience.com |
| 1977 | Publication of research detailing its potent β-lactamase inhibitory activity | livescience.com |
| 1981 | Launch of the amoxicillin-clavulanate combination (co-amoxiclav) in the UK | researchgate.net |
| 1986 | Review of the research program leading to the discovery and development of clavulanic acid | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Li/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXTGCDVQLAFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biotechnological Production of Clavulanate
Microbial Origin and Primary Precursors of Clavulanate Production
The foundation of clavulanate production lies in the metabolic capabilities of its natural producer, Streptomyces clavuligerus, which utilizes fundamental building blocks from its primary metabolism.
Streptomyces clavuligerus is a species of Gram-positive bacterium first isolated from a soil sample from South America. nih.gov It is renowned for its ability to produce a variety of secondary metabolites, most notably clavulanic acid. nih.govox.ac.uk Besides clavulanic acid, S. clavuligerus also synthesizes other β-lactam compounds, including cephamycin C and penicillin N, as well as at least four other clavam metabolites. nih.gov The industrial production of clavulanic acid relies on the fermentation of this organism. nih.govnih.gov An interesting metabolic feature of S. clavuligerus is its inability to efficiently utilize glucose as a carbon source due to the lack of an effective glucose transport system. nih.govnih.gov This characteristic has significant implications for the design of fermentation media to maximize clavulanate yields.
Enzymatic Systems in Clavulanate Biosynthesis
A series of specialized enzymes orchestrate the conversion of the primary precursors into the final clavulanate molecule. The initial steps of this pathway are catalyzed by a trio of key enzymes that construct the fundamental β-lactam structure.
Clavaminate synthase (CAS) is a non-heme iron-containing enzyme that belongs to the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily. ox.ac.uk This remarkable enzyme is trifunctional, catalyzing three distinct oxidative reactions in the later stages of the biosynthesis of clavulanic acid. ox.ac.uk These reactions include hydroxylation, oxidative cyclization, and desaturation. ox.ac.uk The versatility of clavaminate synthase in performing these varied chemical transformations makes it a crucial player in the formation of the clavam nucleus. ox.ac.uk Structural studies of CAS have provided insights into how it selectively binds its substrates and controls the highly reactive ferryl intermediate to achieve these complex reactions. ox.ac.uk
Beta-lactam synthetase (BLS) is responsible for a critical step in the biosynthesis of clavulanic acid: the formation of the four-membered β-lactam ring. nih.gov This enzyme catalyzes the ATP-dependent intramolecular cyclization of N2-(2-carboxyethyl)-L-arginine (CEA) to form deoxyguanidinoproclavaminic acid (DGPC). nih.govnih.gov The formation of this strained ring structure is a key step in defining the core of the clavulanate molecule. nih.gov Unlike the biosynthesis of penicillins and cephalosporins, which involves the oxidative cyclization of a tripeptide, the β-lactam ring of clavulanic acid is formed through this distinct synthetase-mediated mechanism. nih.gov
Contemporary Research on Unresolved Enzymatic Mechanisms in Clavulanic Acid Production
While the biosynthetic pathway of clavulanic acid has been largely elucidated, several enzymatic mechanisms, particularly in the late stages, remain subjects of ongoing research. A significant unresolved aspect is the stereochemical inversion of the bicyclic ring nucleus from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration of clavulanic acid. mdpi.comnih.gov The enzymes responsible for this critical enantiomerization have not been definitively identified. nih.govnih.gov
Initial research identified a set of eight contiguous genes thought to be sufficient for clavulanic acid biosynthesis. nih.gov However, further studies have expanded this view, suggesting a more complex genetic and enzymatic landscape. For instance, the discovery of paralogous genes for the early steps of the pathway indicates functional redundancy and differential regulation under various growth conditions. nih.gov These paralogues, expressed in soy-based medium but not in a minimal starch-asparagine medium, encode functionally equivalent proteins for the initial stages common to both clavulanic acid and other clavam metabolites. nih.gov
Furthermore, research has identified additional genes downstream of the main cluster, such as orf10 (cyp), orf11 (fd), and orf12, which are essential for clavulanic acid biosynthesis. nih.govasm.org The proteins encoded by orf10 and orf11 show homology to cytochrome P-450 and ferredoxin enzymes, respectively, suggesting their involvement in an oxidative reaction late in the pathway, possibly related to the stereochemical inversion. nih.govasm.org The function of the protein from orf12, however, remains unknown as it shows no significant similarity to any known protein. nih.gov These findings highlight that the complete enzymatic machinery for clavulanic acid production is still being uncovered, with the precise mechanisms of late-stage modifications being a key area of contemporary investigation.
Genetic and Regulatory Mechanisms Governing Clavulanate Biosynthesis
Identification and Characterization of Clavulanic Acid Biosynthetic Gene Clusters
The genetic basis for clavulanic acid production in Streptomyces clavuligerus is organized into distinct gene clusters. nih.gov Research has identified three unlinked clusters involved in the biosynthesis of clavam metabolites: the clavulanic acid gene cluster, the clavam gene cluster, and a paralogue gene cluster. nih.govresearchgate.net
The clavulanic acid gene cluster contains the genes responsible for the early steps of the pathway leading to the intermediate clavaminic acid, as well as genes specific to the later steps that convert clavaminic acid into clavulanic acid. nih.gov Initially thought to comprise eight open reading frames (ORFs), this cluster has been expanded to include at least three additional downstream genes (orf10, orf11, and orf12) that are also required for biosynthesis. nih.govasm.org
The clavam gene cluster primarily houses genes for the late steps in the biosynthesis of 5S clavam metabolites, which share the early pathway with clavulanic acid up to clavaminic acid. nih.gov This cluster also includes cas1, a paralogue of the clavaminate synthase gene (cas2) found in the main clavulanic acid cluster. nih.gov
The paralogue gene cluster , located on the pSCL4 plasmid, contains paralogues for all the early biosynthetic genes found in the chromosomal clavulanic acid gene cluster, with the exception of cas1. nih.govnih.govnih.gov This cluster also includes genes specific to the late stages of 5S clavam production. nih.gov The presence of these paralogous genes explains why some mutants, unable to produce clavulanic acid on certain media, can have this ability restored when grown in different, richer media that induce the expression of these alternative genes. nih.gov
This complex genetic organization, with genes distributed across the chromosome and plasmids and the existence of paralogues, suggests a sophisticated regulatory network governing the production of clavam metabolites.
| Gene Cluster | Location | Key Genes and Functions |
| Clavulanic Acid Cluster | Chromosome | Contains genes for early and late steps of clavulanic acid biosynthesis (e.g., bls, cad, cas2). nih.govnih.gov Recently expanded to include orf10, orf11, orf12. nih.gov |
| Clavam Cluster | Chromosome | Primarily genes for late steps of 5S clavam biosynthesis. Includes cas1, a paralogue of clavaminate synthase. nih.gov |
| Paralogue Cluster | pSCL4 Plasmid | Contains paralogues for early biosynthetic genes and genes for late steps of 5S clavam biosynthesis. nih.govnih.gov |
Regulation by Bacterial Two-Component Systems (e.g., CagRS TCS)
The biosynthesis of clavulanic acid is intricately regulated by various mechanisms, including bacterial two-component systems (TCSs). nih.govmdpi.comtaylorandfrancis.combiorxiv.org A key example in Streptomyces clavuligerus is the CagRS two-component system. nih.govnih.gov This system acts as a pleiotropic regulator, influencing clavulanic acid production through multiple pathways. nih.govnih.gov
Transcriptome and ChIP-seq analyses have revealed that the CagRS system regulates not only the clavulanic acid biosynthetic genes but also genes involved in primary metabolism. nih.govnih.gov Specifically, it governs the metabolism of glyceraldehyde-3-phosphate (G3P) and arginine, which are the essential precursors for the clavulanic acid molecule. nih.govnih.gov
The response regulator, CagR, has been shown to directly bind to the intergenic regions of genes involved in both arginine biosynthesis (e.g., argG, argC) and clavulanic acid biosynthesis (e.g., ceaS1, claR). nih.govnih.gov This dual action demonstrates that CagRS directly affects the expression of biosynthetic genes while also indirectly influencing production by controlling the supply of precursors. nih.gov Deletion of the cagRS genes results in a significant reduction in clavulanic acid production, confirming its crucial regulatory role. nih.gov Understanding the function of such regulatory systems provides novel targets for metabolic engineering to enhance clavulanate yields. nih.govnih.gov
Metabolic Engineering Approaches for Optimizing Clavulanate Production Yields
Metabolic engineering offers promising strategies to enhance the production of clavulanic acid by rationally modifying the producing organism, Streptomyces clavuligerus. frontiersin.orgnih.govdntb.gov.uamdpi.com These approaches aim to increase the metabolic flux towards clavulanate by targeting precursor supply, biosynthetic pathways, and regulatory networks. nih.gov
One successful strategy involves increasing the pool of clavulanic acid precursors, G3P and arginine. mdpi.com For example, deleting the gap1 gene, which encodes an isoform of glyceraldehyde-3-phosphate dehydrogenase, has been shown to double clavulanic acid production by increasing the availability of G3P for the biosynthetic pathway. nih.gov
Another key approach is the manipulation of regulatory genes. Overexpression of positive regulators, such as claR and ccaR, has been demonstrated to boost clavulanate yields. nih.gov The ccaR gene, in particular, is considered essential for the synthesis of both clavulanic acid and cephamycin C. nih.gov
Furthermore, efforts have focused on blocking competing metabolic pathways to channel intermediates towards clavulanate synthesis. nih.gov By identifying and modifying key enzymatic and regulatory nodes, researchers can create overproducing strains. nih.gov Combining these strategies, such as simultaneously overexpressing pathway activators like ccaR and claR while also engineering precursor pathways (e.g., deleting gap1), has led to the development of significantly improved producer strains. nih.gov These multi-faceted approaches are crucial for overcoming the typically low titers obtained from wild-type strains. nih.gov
Process Research for Clavulanate Isolation and Purification
Fermentation Conditions and Their Influence on Clavulanate Biosynthesis Rates
The production of clavulanic acid by Streptomyces clavuligerus is highly sensitive to fermentation conditions, and optimizing these parameters is critical for maximizing yield. frontiersin.orgresearchgate.netmonash.edu Key factors influencing biosynthesis rates include nutrient sources, temperature, pH, and aeration. frontiersin.orgnih.gov
Nutrient Sources: Glycerol (B35011) is widely recognized as the preferred carbon source for clavulanic acid production, as it directly provides the precursor glyceraldehyde-3-phosphate. mdpi.com Supplementing the medium with amino acids, particularly arginine and ornithine, can also significantly enhance yields by supplying the C5 precursor for the clavam ring structure. mdpi.comfrontiersin.org Soy-based nitrogen sources have been extensively used to improve biosynthesis rates. mdpi.com
Temperature and pH: Temperature plays a crucial role in both production and stability. Lower fermentation temperatures, around 20°C, have been shown to result in significantly higher clavulanic acid concentrations compared to higher temperatures like 25°C or 30°C. frontiersin.org For instance, one study reported a maximum concentration of 1266.2 mg/L at 20°C, which was nearly double the yield at 25°C. frontiersin.org The optimal pH for production is generally around neutral (pH 7.0), with deviations leading to reduced yields. nih.govfrontiersin.org
Aeration and Agitation: Adequate aeration and agitation are vital. The stirring speed is often varied during fermentation to maintain the volumetric oxygen transfer coefficient (kLa) as the broth viscosity increases with biomass growth, ensuring dissolved oxygen levels remain within a range (20-80%) that promotes clavulanic acid biosynthesis. mdpi.com
Fermentation Systems: The choice of fermentation system also has a profound impact. Fed-batch fermentation systems typically generate higher yields of clavulanic acid compared to batch systems, as they allow for the controlled feeding of substrates and better management of the culture environment. frontiersin.orgresearchgate.net One study observed a maximum concentration of 982.1 mg/L in a fed-batch system, compared to 348.5 mg/L in a batch process. frontiersin.org
| Fermentation Parameter | Optimal Condition/Finding | Impact on Clavulanate Production |
| Temperature | Low temperature (e.g., 20°C) | Higher yield and stability; 1266.2 mg/L at 20°C vs. 631.6 mg/L at 25°C. frontiersin.org |
| pH | Neutral (e.g., 7.0) | Maximum concentrations reported at this pH. frontiersin.org |
| Carbon Source | Glycerol | Preferred source, directly provides G3P precursor. mdpi.com |
| Nitrogen Source | Amino acids (Arginine, Ornithine), Soy-based nutrients | Serve as precursors, increasing the C5 precursor pool. mdpi.comfrontiersin.org |
| Fermentation Type | Fed-batch | Higher yields compared to batch fermentation (e.g., 982.1 mg/L vs. 348.5 mg/L). frontiersin.org |
| Aeration/Agitation | Maintained dissolved oxygen (20-80%) | Crucial for biosynthesis, requires adjustment with biomass increase. mdpi.com |
2 Formation and Control of Related Substances (Impurities) During Production
The production of clavulanate is susceptible to the formation of various impurities, which can arise during fermentation and subsequent purification processes. Understanding the mechanisms of formation for these related substances is critical for developing effective control strategies to ensure the final product's purity and quality.
1 Mechanisms of Related Substance E Formation and Influencing Factors (Concentration, Temperature, pH)
Related Substance E is an impurity that can be formed during both the fermentation and purification stages of clavulanic acid production, particularly in the later phases of fermentation, as well as during filtration, concentration, and back-extraction procedures. researchgate.netscielo.brusp.br The precursor for this impurity is clavulanic acid itself. researchgate.netscielo.brusp.br
The formation mechanism of Related Substance E involves a multi-step process. Initially, under weakly acidic conditions, the acyl group in the β-lactam ring of a clavulanic acid molecule can become protonated, making the carbonyl carbon more susceptible to a nucleophilic attack. scielo.brscielo.br A weak nucleophile, such as water, can then attack this protonated carbonyl carbon. scielo.brscielo.br This leads to the opening of the β-lactam ring, forming an intermediate product with an imino group and a carboxylic group. scielo.brscielo.br Subsequently, the imino group of this intermediate molecule reacts with the carboxyl group of another clavulanic acid molecule, forming a new amide bond and resulting in the creation of Related Substance E. researchgate.netscielo.brscielo.br
Several factors influence the rate of formation of Related Substance E. Orthogonal tests have demonstrated that the concentration of clavulanic acid is the most dominant factor, with higher concentrations accelerating the reaction. researchgate.netscielo.brscielo.br Temperature also plays a significant role as a contributing factor to its formation. researchgate.netscielo.brscielo.br In contrast, the pH within the range of 5.0 to 6.5 has been found to have little impact on the generation of this particular impurity. researchgate.netscielo.brscielo.br
| Factor | Influence | Significance |
|---|---|---|
| Concentration of Clavulanic Acid | Increased concentration leads to a higher rate of formation. | Dominant Factor researchgate.netscielo.brscielo.br |
| Temperature | Higher temperatures contribute to an increased rate of formation. | Contributing Factor researchgate.netscielo.brscielo.br |
| pH (in the range of 5.0-6.5) | Little to no significant impact on formation. | Not a significant factor researchgate.netscielo.brscielo.br |
2 Enzymatic Synthesis of Related Substance G from Precursors (L-Tyrosine, Succinic Acid)
Related Substance G is another impurity identified during the production of potassium clavulanate. nih.govscielo.brscielo.br Its formation occurs during the fermentation process, and its quantity tends to increase as the fermentation time progresses. nih.govscielo.brscielo.brusp.br
Studies into the synthetic mechanism have revealed that L-tyrosine and succinic acid are the precursors for the in vivo biosynthesis of Related Substance G. nih.govscielo.brscielo.br The addition of both L-tyrosine and succinic acid to the fermentation broth resulted in a significantly higher increase in the concentration of Related Substance G compared to the addition of either precursor alone or a control group. scielo.brscielo.br This suggests a synergistic role of these two compounds in its formation.
The synthesis of Related Substance G from its precursors is deduced to be an enzymatic reaction. nih.govscielo.brscielo.brusp.br Further investigation has shown that the enzyme responsible for this catalysis is an extracellular enzyme, as it is present in the supernatant of the fermentation broth. nih.govscielo.brusp.br
| Condition | Increase in Related Substance G at 72h | Final Concentration at 72h (g/L) |
|---|---|---|
| Control | 11.1% | 0.111 |
| L-tyrosine alone | 12.9% | 0.114 |
| Succinic acid alone | 11.9% | 0.113 |
| L-tyrosine and Succinic acid | 20.79% | 0.122 |
3 Advanced Separation Techniques in Clavulanate Purification
The purification of clavulanate from the fermentation broth is a critical step that significantly impacts the final product's quality and yield. Advanced separation techniques are employed to remove impurities, including biomass, proteins, and other related substances.
Tangential flow filtration methods, such as microfiltration (MF) and ultrafiltration (UF), are utilized in the initial stages of purification. worldscientific.com Microfiltration is typically used for the removal of biomass, while ultrafiltration is effective in separating proteins from the fermentation broth. worldscientific.com Ultrafiltration membranes with a molecular weight cut-off of 10-30 kD have been used to clarify the primary filtrate, allowing for the passage of clavulanic acid while retaining larger molecules. google.com
Chromatographic techniques are also pivotal in the purification of clavulanate. High-performance liquid chromatography (HPLC) is a powerful analytical tool for monitoring the presence of impurities like Related Substance E and G. researchgate.netscielo.br For preparative separation, various chromatographic methods can be employed, including affinity chromatography, which utilizes the specific binding affinity between a molecule and a ligand, and chiral chromatography for the separation of enantiomers.
Aqueous two-phase systems (ATPS) represent another advanced separation technique that has been developed for the extraction of clavulanic acid. worldscientific.com This method involves the use of two immiscible aqueous phases, such as a polyethylene glycol (PEG) and a salt solution, to partition the target molecule from the crude broth. worldscientific.com
4 Transformation Processes: Preparation of Clavulanate Salts (e.g., from Lithium to Potassium Clavulanate)
While clavulanic acid is produced through fermentation, it is often isolated and utilized in the form of a stable salt, with potassium clavulanate being a widely used pharmaceutical form. scielo.br The manufacturing process may involve the initial formation of an intermediate salt, such as lithium clavulanate, which is then converted to the desired potassium salt.
A process for preparing potassium clavulanate from lithium clavulanate has been developed. google.comgoogle.com This transformation involves contacting a concentrated solution of lithium clavulanate with a concentrated solution of a potassium salt. google.comgoogle.com Suitable potassium salts for this process include potassium fluoride, potassium orthophosphate, potassium metaphosphate, potassium carbonate, or potassium bicarbonate. google.comgoogle.com
The reaction between the lithium clavulanate and the selected potassium salt results in the precipitation of a lithium salt with low solubility, such as lithium fluoride, lithium orthophosphate, or lithium carbonate. google.com This precipitate is then separated from the solution, and the potassium clavulanate is subsequently recovered from the remaining solution. google.com For instance, the addition of a potassium carbonate solution to a solution of lithium clavulanate can be used to facilitate this salt exchange. google.com
Molecular Mechanism of Beta Lactamase Inhibition by Clavulanate
Elucidation of the Irreversible Suicide Inhibition Mechanism of Clavulanate
Clavulanate functions as a "suicide inhibitor," a class of inhibitors that are chemically inert until they are catalytically activated by their target enzyme. nih.govoup.com The β-lactamase enzyme mistakes clavulanate for its natural substrate, a β-lactam antibiotic, and initiates its catalytic cycle. nih.gov This process, however, leads to the formation of a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. nih.govmdpi.com
The inactivation process follows a branched pathway. Upon binding to the β-lactamase, clavulanate is acylated by the active site serine residue (Ser70 in the Ambler numbering scheme for class A β-lactamases). wsu.edu This acyl-enzyme complex can then partition between two pathways: one leading to the hydrolysis and release of the inactivated clavulanate molecule, and the other leading to the formation of a stable, inactivated enzyme complex. nih.gov The latter pathway, which results in the irreversible inactivation of the enzyme, is the basis of clavulanate's efficacy. The number of clavulanate molecules turned over by the enzyme before complete inactivation, known as the partition ratio, is a key parameter in its effectiveness. For the E. coli RTEM β-lactamase, this ratio is approximately 115. nih.gov
Characterization of Covalent Adduct Formation with Serine Residues at Enzyme Active Sites
The pivotal step in the inactivation of β-lactamases by clavulanate is the formation of a covalent adduct with a critical serine residue within the enzyme's active site. mdpi.comwsu.edu X-ray crystallographic studies have provided detailed insights into this interaction. The process begins with the nucleophilic attack of the hydroxyl group of the active site serine (Ser70) on the carbonyl carbon of the β-lactam ring of clavulanate. wsu.edu This results in the opening of the β-lactam ring and the formation of an initial acyl-enzyme intermediate.
Further chemical rearrangements of this intermediate lead to the formation of a more stable, covalently bound adduct. conicet.gov.arrcsb.org Cryocrystallographic studies of the complex between β-lactamase and clavulanate have revealed the presence of two distinct acyl-enzyme intermediates alternately occupying the active site. These have been identified as a cis-enamine and a decarboxylated trans-enamine. nih.gov Both of these intermediates are covalently attached to the Ser70 residue. rcsb.orgnih.gov The formation of these stable covalent adducts effectively blocks the active site, preventing the enzyme from hydrolyzing β-lactam antibiotics.
Time-Dependent Inactivation Kinetics of Beta-Lactamase Enzymes by Clavulanate
The inactivation of β-lactamase enzymes by clavulanate is a time-dependent process that can be characterized by specific kinetic parameters. nih.govnih.gov The inhibition process is typically described by a two-step model: the initial formation of a reversible Michaelis-like complex (E-I), followed by the irreversible inactivation of the enzyme to form a stable complex (E-I*). This can be represented by the following scheme:
E + I ⇌ E-I → E-I*
| β-Lactamase Enzyme | Class | Ki (μM) | kinact (s-1) | Partition Ratio (kcat/kinact) |
|---|---|---|---|---|
| TEM-1 | A | 0.8 | 0.027 | - |
| TEM-2 | A | 0.7 | 0.03 | - |
| SHV-1 | A | - | - | - |
| Pitton's type 2 | A | 0.6 | 0.046 | - |
| KPC-2 | A | - | - | 2,500 |
Data sourced from multiple studies. nih.govresearchgate.net Note: A hyphen (-) indicates that the data was not available in the cited sources.
Structural and Conformational Dynamics During Enzyme Inactivation by Clavulanate
The interaction of clavulanate with β-lactamase induces significant structural and conformational changes within the enzyme's active site, which are crucial for the inactivation process. conicet.gov.arnih.gov Upon covalent binding to the active site Ser70, the clavulanate molecule undergoes a series of rearrangements, leading to the formation of different intermediates. rcsb.org
X-ray crystallographic studies have revealed that the covalently bound clavulanate can exist in at least two distinct conformations: a cis-enamine and a trans-enamine intermediate. nih.gov In the cis-enamine form, the carboxylate group of the clavulanate fragment forms a salt bridge with a conserved lysine (B10760008) residue (Lys234 in TEM-1). nih.gov The transition to the trans-enamine form often involves decarboxylation and a reorientation of the inhibitor fragment within the active site. rcsb.orgnih.gov The stability of these intermediates is critical for the transient and irreversible inhibition of the enzyme. rcsb.org
Specificity and Breadth of Clavulanate Inhibition Across Beta-Lactamase Classes (e.g., Class A Enzymes)
Clavulanate exhibits a broad spectrum of activity against many, but not all, classes of β-lactamase enzymes. Its primary targets are the Ambler Class A serine β-lactamases, which include the common plasmid-mediated TEM and SHV enzymes, as well as staphylococcal penicillinases. nih.govresearchgate.net These enzymes are effectively and irreversibly inhibited by clavulanate. mdpi.com
However, the efficacy of clavulanate against other classes of β-lactamases is more variable. It generally shows poor activity against Class C (cephalosporinases) and Class D (oxacillinases) serine β-lactamases. researchgate.netebi.ac.uk Furthermore, it is not effective against Class B metallo-β-lactamases, which utilize zinc ions for catalysis and have a fundamentally different mechanism of action. mdpi.com The specificity of clavulanate is determined by the precise molecular interactions within the active site of each enzyme class. nih.gov The evolution of inhibitor-resistant variants of Class A enzymes, often through mutations in the active site, can also reduce the effectiveness of clavulanate. oup.com
Synergistic Molecular Interactions of Clavulanate in Combination Therapies
The clinical utility of clavulanate lies in its synergistic interaction with β-lactam antibiotics. By inhibiting β-lactamase enzymes, clavulanate protects the partner antibiotic from degradation, thereby restoring its antibacterial potency.
The biochemical foundation of this synergy is straightforward: clavulanate acts as a sacrificial substrate for β-lactamases. nih.gov In the presence of a β-lactamase-producing bacterium, both the β-lactam antibiotic and clavulanate compete for the active site of the enzyme. Clavulanate, being a potent inhibitor, rapidly and irreversibly inactivates the β-lactamase. nih.gov This inactivation prevents the enzyme from hydrolyzing the β-lactam antibiotic, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect by inhibiting cell wall synthesis. researchgate.net This protective mechanism effectively broadens the spectrum of the β-lactam antibiotic to include β-lactamase-producing strains that would otherwise be resistant. nih.gov
Mechanistic Interplay with Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Synthesis
The general mode of action for β-lactam antibiotics involves acylating the active site of PBPs, which inactivates them and halts peptidoglycan cross-linking. nih.govoup.com This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. nih.govoup.com Clavulanate, possessing a β-lactam ring in its structure, shares this fundamental mechanism of action, binding covalently to the same PBP targets as penicillins and cephalosporins. nih.govresearchgate.net
Research has demonstrated that clavulanate exhibits a differential binding affinity for various PBPs. In Escherichia coli, for instance, clavulanate shows a particularly high affinity for PBP 2. nih.govresearchgate.netasm.org This specific interaction is significant as the inhibition of different PBPs can lead to distinct morphological changes in the bacterium. researchgate.net The binding of clavulanate to PBP 2 has been observed to cause the formation of swollen, bulging, and lemon-shaped cells. nih.govasm.org At sufficient concentrations that saturate PBP 2, this disruption of normal cell morphology progresses to rapid cell lysis and the formation of spheroplasts. nih.govresearchgate.net
The clinical relevance of this interplay is highlighted by resistance mechanisms. In some cases, resistance to amoxicillin-clavulanate combinations in bacteria like Haemophilus influenzae has been attributed not to mutations in the β-lactamase enzyme, but to alterations in PBP3 that reduce binding affinity. nih.gov This underscores the importance of PBP binding as a crucial component of the combination's antibacterial activity.
The binding affinities of clavulanic acid for various PBPs in E. coli have been a subject of detailed research, as summarized in the table below.
| Penicillin-Binding Protein (PBP) | Binding Affinity of Clavulanate | Associated Bacterial Response to Inhibition |
| PBP 1 (1a/1b) | Moderate | Rapid cell lysis nih.govasm.org |
| PBP 2 | High (Good) | Formation of round or lemon-shaped cells, eventual lysis nih.govresearchgate.netasm.org |
| PBP 3 | Low | Filamentation (inhibition of cell division) nih.govasm.org |
| PBP 4 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |
| PBP 5 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |
| PBP 6 | Moderate | Non-essential for viability under normal conditions nih.govasm.org |
This differential affinity highlights the specific and complex nature of clavulanate's interaction with the bacterial cell wall synthesis machinery. Its strong targeting of PBP 2, coupled with moderate binding to other key PBPs, complements the action of its partner β-lactam antibiotic, contributing to a potent synergistic effect that overcomes β-lactamase-mediated resistance.
Microbial Resistance Mechanisms to Clavulanate and Combination Therapies
Biochemical Evolution of Clavulanate-Resistant Bacterial Strains
The evolution of resistance to clavulanate is a multifaceted process driven by selective pressure from the extensive use of amoxicillin-clavulanate. This has led to the selection of bacterial strains with genetic modifications that reduce their susceptibility to this combination therapy. The primary mechanisms involve alterations in β-lactamase enzymes, the main target of clavulanate.
Initially, resistance was often attributed to the hyperproduction of class A β-lactamases , such as TEM-1. In these instances, the sheer quantity of the enzyme overwhelms the clavulanate molecules, allowing for the hydrolysis of the partner β-lactam antibiotic.
A more direct and evolved mechanism is the emergence of inhibitor-resistant TEM (IRT) β-lactamases . These enzymes arise from specific amino acid substitutions within the β-lactamase active site, which decrease the binding affinity of clavulanate without significantly compromising the enzyme's ability to hydrolyze penicillins. These substitutions can occur at various positions within the enzyme, leading to a spectrum of resistance profiles. For example, mutations at amino acid positions such as Met69, Arg244, and Asn276 in TEM-type β-lactamases have been associated with clavulanate resistance.
Furthermore, the evolution of resistance is not limited to plasmid-mediated enzymes like TEM. Hyperproduction of chromosomal class C β-lactamases (AmpC) can also contribute to resistance to β-lactam/β-lactamase inhibitor combinations. While clavulanate is generally a poor inhibitor of AmpC enzymes, their overexpression can lead to clinically significant resistance.
The following table summarizes the key evolutionary pathways leading to clavulanate resistance:
| Evolutionary Pathway | Molecular Mechanism | Key Examples |
| Enzyme Hyperproduction | Increased synthesis of existing β-lactamases | High levels of TEM-1, SHV-1, or chromosomal AmpC |
| Target Modification | Amino acid substitutions in the β-lactamase active site | Inhibitor-Resistant TEM (IRT) variants (e.g., TEM-30, TEM-32) |
| Acquisition of Novel Enzymes | Horizontal gene transfer of genes encoding clavulanate-insensitive β-lactamases | OXA-type β-lactamases, Metallo-β-lactamases (e.g., NDM-1) |
Diverse Mechanisms of Resistance to Clavulanate-Containing Combinations
Bacteria have developed a variety of mechanisms to overcome the synergistic effect of clavulanate and β-lactam antibiotics. These mechanisms are often complex and can involve multiple factors working in concert to confer high levels of resistance.
A significant challenge to the efficacy of clavulanate-containing therapies is the production of β-lactamases that are intrinsically resistant to inhibition by clavulanate.
Class D Oxacillinases (OXA): This is a heterogeneous group of β-lactamases that are generally poorly inhibited by clavulanic acid. researchgate.net Some OXA enzymes, such as OXA-1, can contribute to resistance to amoxicillin-clavulanate. mdpi.com While many OXA-type enzymes are susceptible to clavulanic acid, notable exceptions like OXA-48 and its variants are not. researchgate.net The OXA family of enzymes is diverse, and their substrate profiles can vary significantly. nih.gov
Metallo-β-Lactamases (MBLs): These enzymes belong to Ambler class B and utilize zinc ions in their active site for catalysis. nih.gov This fundamental difference in their mechanism of action renders them resistant to all clinically available serine-β-lactamase inhibitors, including clavulanic acid. nih.govnih.gov The New Delhi metallo-β-lactamase 1 (NDM-1) is a particularly concerning example of a mobile MBL that confers broad resistance to β-lactam antibiotics, including carbapenems, and is not inhibited by clavulanate. pnas.orguoguelph.canih.gov The global spread of NDM-1 and other MBLs poses a serious threat to the utility of β-lactam-based therapies. uoguelph.ca
Subtle changes in the amino acid sequence of β-lactamases can have a profound impact on their interaction with clavulanate. These alterations can reduce the affinity of the inhibitor for the enzyme, thereby allowing the enzyme to hydrolyze the partner β-lactam.
Mutations far from the active site can also influence inhibitor binding. For instance, an Asn276-Gly mutation in the SHV-family class A enzyme OHIO-1 was shown to increase resistance to clavulanate by altering the positioning of Arg-244, a key residue for clavulanate inactivation. mdpi.com This demonstrates that a comprehensive understanding of the entire enzyme structure is necessary to predict and combat resistance.
The table below illustrates how specific amino acid substitutions in TEM β-lactamases can affect their susceptibility to clavulanate.
| TEM Variant | Amino Acid Substitution(s) | Impact on Clavulanate Susceptibility |
| TEM-30 (IRT-2) | Arg244Cys | Increased resistance |
| TEM-32 (IRT-4) | Met69Val | Increased resistance |
| TEM-52 (CTX-M-15 cluster) | Glu104Lys, Met182Thr, Gly238Ser | Primarily extended-spectrum activity, but can be associated with inhibitor resistance |
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. escholarship.orgnih.gov Overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antimicrobial agents to sub-inhibitory levels. escholarship.org
Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. researchgate.net Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-living) counterparts. researchgate.net This increased resistance is multifactorial and includes:
Reduced antibiotic penetration: The extracellular matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics to the embedded bacteria. researchgate.net
Altered microenvironment: The physiological conditions within a biofilm, such as nutrient and oxygen gradients, can lead to a slower growth rate of bacteria, making them less susceptible to antibiotics that target actively growing cells.
Expression of resistance genes: The biofilm environment can trigger the expression of genes associated with resistance, including those encoding efflux pumps.
Studies have shown a correlation between biofilm formation and resistance to amoxicillin-clavulanate in clinical isolates of E. coli and Klebsiella pneumoniae. researchgate.net The minimum inhibitory concentration (MIC) of amoxicillin-clavulanate can be significantly higher for biofilm-forming strains compared to non-biofilm-forming strains.
Induction of Beta-Lactamase Variants by Sub-Inhibitory Concentrations of Beta-Lactams
Exposure to sub-inhibitory concentrations of β-lactam antibiotics, which can occur during therapy or in the environment, can play a crucial role in the evolution of antibiotic resistance. nih.gov Such low-level exposure may not be sufficient to kill the bacteria but can act as a selective pressure for the emergence of resistant mutants. nih.gov
Sub-inhibitory concentrations of β-lactams can induce the expression of β-lactamase genes. uoguelph.ca This induction can provide a temporary survival advantage, allowing the bacteria to persist and potentially acquire further resistance mutations. One study demonstrated that sub-inhibitory concentrations of amoxicillin (B794) could affect the biofilm formation and virulence of Streptococcus suis. escholarship.org Furthermore, exposure to low levels of antibiotics has been shown to promote the horizontal transfer of plasmid-borne resistance genes between bacterial species, further accelerating the spread of resistance. nih.gov This highlights the importance of appropriate antibiotic dosing and minimizing environmental antibiotic contamination to mitigate the evolution of resistance.
Investigation of AmpC Beta-Lactamase Expression Modulation by Clavulanate in In Vitro Models
Clavulanate is well-established as an inhibitor of many Ambler class A β-lactamases; however, its interaction with class C AmpC β-lactamases is more complex. In vitro investigations have revealed that clavulanate can function as an inducer of ampC gene expression in several clinically significant Gram-negative bacteria. nih.govasm.org This induction is not followed by effective inhibition, as AmpC enzymes are generally resistant to inactivation by clavulanate. mdpi.comnih.gov The modulation of AmpC expression by clavulanate is a critical consideration in antimicrobial therapy, as it can lead to antagonistic effects when clavulanate is combined with a β-lactam antibiotic that is susceptible to AmpC hydrolysis.
The underlying mechanism of this induction is linked to the bacterial cell wall recycling pathway. semanticscholar.orgresearchgate.net In many Gram-negative organisms, ampC expression is kept at a low basal level by the transcriptional regulator AmpR. asm.orgnih.gov When a β-lactam agent like clavulanate interferes with peptidoglycan synthesis, cell wall degradation products (muropeptides) accumulate in the cytoplasm. nih.gov These muropeptides compete with UDP-N-acetylmuramic acid peptides for binding to AmpR, causing a conformational change in AmpR that transforms it from a repressor to an activator of ampC gene transcription. asm.orgnih.gov This leads to a significant increase in the production of AmpC β-lactamase.
Detailed Research Findings
In vitro studies have provided direct evidence of clavulanate's ability to induce AmpC expression. Research on Pseudomonas aeruginosa has been particularly illustrative of this phenomenon.
Induction in Pseudomonas aeruginosa : Studies using clinical isolates of P. aeruginosa have demonstrated that clavulanate at physiologically relevant concentrations can significantly induce the expression of the chromosomal AmpC cephalosporinase. nih.gov The disk approximation methodology has been used to visually confirm this induction in the majority of clinical isolates tested. nih.gov Quantitative analysis confirmed that exposure to clavulanate concentrations achievable in human serum resulted in a notable increase in AmpC production in inducible strains. nih.gov
Antagonism with Partner β-Lactams : A crucial finding from these in vitro models is the resulting antagonism of the antibacterial activity of the partner β-lactam. nih.gov For instance, in pharmacodynamic models simulating human dosing, clavulanate was shown to antagonize the bactericidal effect of ticarcillin (B1683155) against clavulanate-inducible P. aeruginosa strains. nih.gov This occurs because the induced AmpC enzyme, which is not inhibited by clavulanate, proceeds to hydrolyze the ticarcillin, reducing its efficacy. nih.gov This antagonism was not observed in strains identified as noninducible. nih.gov
Comparison with Other Inhibitors : The inducing effect of clavulanate is not universal among all β-lactamase inhibitors. In contrast to clavulanate, tazobactam (B1681243) did not induce AmpC expression in any of the P. aeruginosa strains studied. nih.gov This highlights a key difference in the biological activity of these two inhibitors beyond their direct inhibitory profiles.
Induction in Enterobacteriaceae : The role of clavulanate as an inducer is not limited to P. aeruginosa. It is also recognized as a potent inducer of AmpC production in members of the Enterobacter cloacae complex and other Enterobacterales. asm.orgmdpi.com Organisms with inducible chromosomal AmpC are intrinsically resistant to amoxicillin-clavulanate, partly due to this induction mechanism alongside basal AmpC activity. asm.orgidsociety.org
The data from these in vitro investigations underscore the dual role of clavulanate. While it is an effective inhibitor of certain β-lactamases, its ability to induce AmpC expression can compromise the efficacy of combination therapies against specific pathogens.
Data Tables
The following tables summarize the findings from in vitro studies on the modulation of AmpC expression by clavulanate.
Table 1: Effect of Clavulanate on AmpC Expression and Ticarcillin Activity in P. aeruginosa
| P. aeruginosa Strain Type | Exposure to Clavulanate | AmpC Expression Level | Observed Effect on Ticarcillin Bactericidal Activity | Reference |
|---|---|---|---|---|
| Clavulanate-Inducible | Yes | Significantly Increased | Antagonism | nih.gov |
| Clavulanate-Noninducible | Yes | No significant change | No Antagonism | nih.gov |
Table 2: Comparative Induction Profile of β-Lactamase Inhibitors on AmpC in P. aeruginosa
| β-Lactamase Inhibitor | AmpC Induction Potential | Reference |
|---|---|---|
| Clavulanate | Inducer | nih.gov |
| Tazobactam | Non-inducer | nih.gov |
Advanced Analytical Methodologies for Clavulanate Lithium Research
Chromatographic Techniques for Quantitative and Qualitative Analysis of Clavulanate
Chromatographic methods are the cornerstone of clavulanate analysis, providing the means for both accurate quantification and detailed qualitative assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Clavulanate Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay of clavulanate. The development of a stability-indicating HPLC method is crucial for separating the active ingredient from its potential degradation products and impurities. A typical method involves a reversed-phase column, such as a C18, with a mobile phase consisting of a buffer and an organic modifier.
Method validation is performed in accordance with international guidelines to ensure the method is fit for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a developed assay may demonstrate linearity over a concentration range of 17.82 to 67.90 μg/ml for clavulanic acid. springernature.com
HPLC Method Parameters for Clavulanate Quantification
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Inertsil C18 (250 × 4.0 mm, 4 μm) | springernature.com |
| Mobile Phase | pH 5.0 buffer and methanol (B129727) (95:5 v/v) | springernature.com |
| Flow Rate | 1 ml/minute | springernature.com |
| Detection | UV at 220 nm | springernature.com |
| Linearity Range | 17.82 to 67.90 μg/ml | springernature.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of clavulanate and the identification of trace-level impurities. conicet.gov.ar This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. conicet.gov.ar
In LC-MS/MS analysis of clavulanate, electrospray ionization (ESI) is a commonly used ionization source. The analysis can be performed in both positive and negative ion modes, though the negative ion mode often provides a higher response for clavulanate. auremn.org.br The precursor ion of clavulanate ([M-H]⁻) is typically observed at an m/z of 198.0. auremn.org.brnih.gov Fragmentation of this precursor ion in the collision cell yields characteristic product ions that are used for structural confirmation and quantification.
LC-MS/MS Parameters for Clavulanate Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) | auremn.org.br |
| Precursor Ion (m/z) | 198.04080 | nih.gov |
| Product Ions (m/z) | 136.04040, 108.04549, 82.02984 | nih.gov |
| Fragmentation Energy | 17 eV | nih.gov |
Characterization of Clavulanate Degradation Products and Research Impurities
Understanding the degradation profile of clavulanate is essential for developing stable formulations and ensuring the integrity of research findings.
Spectroscopic and Spectrometric Identification of Clavulanate Metabolites and Related Substances
The identification of metabolites and related substances of clavulanate heavily relies on spectroscopic and spectrometric techniques, with LC-MS/MS being particularly prominent. Through the analysis of mass spectra and fragmentation patterns, the structures of various impurities can be elucidated.
For example, a known related substance, "impurity E," has been identified and its formation mechanism studied using HPLC-MS/MS. nih.govresearchgate.net This impurity is formed by the condensation of two molecules of clavulanic acid. nih.govresearchgate.net Another related substance, "impurity G," has also been characterized by HPLC-MS/MS, with its biosynthesis traced back to L-tyrosine and succinic acid during the fermentation process. drugbank.com
Methodologies for Assessing Stability and Degradation Pathways of Clavulanate (lithium) in Research Matrices
Stability-indicating methods are crucial for determining the shelf-life and storage conditions of clavulanate. These methods involve subjecting the compound to forced degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. springernature.com The degradation products are then separated and quantified using a validated HPLC method to demonstrate the method's specificity.
Kinetic studies on clavulanic acid degradation have shown that its stability is highly dependent on pH and temperature. lsu.edu The degradation often follows first-order kinetics. lsu.edu Such studies are vital for predicting the stability of clavulanate in different research matrices and for developing strategies to minimize its degradation.
Advanced Spectroscopic Approaches in Clavulanate Conformational and Interaction Studies
Advanced spectroscopic techniques provide deeper insights into the three-dimensional structure of clavulanate and its interactions with other molecules.
Raman Spectroscopy has been employed to study the vibrational properties of clavulanate in aqueous solution. nih.gov A key spectral feature is the peak at 1780 cm⁻¹, which is assigned to the C=O stretching vibration of the β-lactam ring. acs.org This peak is sensitive to the environment of the β-lactam ring and can be used to monitor its integrity and interactions.
Circular Dichroism (CD) Spectroscopy is a powerful tool for investigating the stereochemistry and conformational aspects of chiral molecules like clavulanate. Both electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) have been used to determine the absolute configuration of clavulanate. nih.gov The CD spectra exhibit characteristic Cotton effects that can be used as diagnostic features for its specific stereoisomer. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , while a fundamental tool for structural elucidation, can also be applied to study conformational changes and degradation processes. Preliminary NMR analysis has been used to observe the degradation of clavulanic acid, with changes in peak intensities indicating the formation of degradation products. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy can be utilized to investigate the interactions between lithium clavulanate and other components in a formulation. conicet.gov.ar By monitoring shifts in the characteristic vibrational bands of the carboxylate and β-lactam functional groups, information about intermolecular interactions, including those with the lithium cation, can be obtained. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reactivity and Conjugate Stability Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the chemical reactivity and stability of clavulanate and its conjugates. Research has employed NMR to study the interaction of clavulanate with nucleophiles, confirming that its reactivity centers on the β-lactam ring. nih.gov Studies have shown that both clavulanic acid and its biotinylated analogues react with aliphatic amino nitrogens through the opening of this strained ring. nih.govresearchgate.net This fundamental reaction mechanism is a critical step in processes like protein haptenation.
Furthermore, NMR is instrumental in assessing the stability of the resulting conjugates. Investigations comparing clavulanic acid (CLV) conjugates with those of a biotinylated analogue (CLV-TEG-B) revealed significant differences in stability. While CLV conjugates tended to promote the decomposition of the clavulanate fragment, the CLV-TEG-B conjugates demonstrated greater stability, remaining linked as a whole structure to the nucleophile. nih.govresearchgate.net NMR has also been used to characterize the structure of various degradation products of clavulanic acid, such as pyrazine (B50134) derivatives, that form under different conditions. researchgate.net These stability and degradation insights are crucial for understanding the long-term behavior of clavulanate conjugates in biological systems.
Interactive Table: NMR Spectroscopy Findings on Clavulanate Reactivity and Stability
| Compound Studied | Analytical Finding | Implication | Reference |
| Clavulanic Acid (CLV) | Reacts via β-lactam ring opening with aliphatic amino nitrogen. | Confirms the primary mechanism of action and conjugation. | nih.gov |
| CLV Conjugates | Promotes the decomposition of the clavulanate fragment after conjugation. | Indicates inherent instability of the initial conjugate. | nih.gov |
| CLV-TEG-B (Biotinylated Analogue) | Reacts via the same β-lactam ring opening mechanism. | Shows conserved reactivity despite structural modification. | nih.gov |
| CLV-TEG-B Conjugates | Exhibits greater stability compared to CLV conjugates; remains linked as a whole structure. | Suggests that modifications to the carboxyl group can enhance conjugate stability. | nih.gov |
| Clavulanic Acid Degradation | Formation of pyrazine derivatives (e.g., 2,5-bis-(2-hydroxyethyl) pyrazine). | Elucidates the complex degradation pathways of the molecule. | researchgate.net |
Mass Spectrometry (MALDI-TOF, LC-MS) for Protein Haptenation Analysis and Conjugate Characterization
Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides the high sensitivity and mass accuracy required to analyze protein haptenation by clavulanate and to characterize the resulting conjugates. nih.govnih.gov The covalent binding of small molecules like clavulanate to proteins, known as haptenation, is a critical molecular event that can trigger immune responses. biorxiv.org
LC-MS/MS methods have been successfully used to identify multiple types of clavulanate adducts on proteins like human serum albumin (HSA). acs.orgmdpi.com These include adducts formed by the direct binding of clavulanic acid to lysine (B10760008) residues, as well as novel pyrazine adducts derived from clavulanate degradation products. acs.org Researchers have also used biotin-labeled clavulanic acid analogues in conjunction with MS to identify specific protein targets of haptenation in human serum. nih.gov In one study, MALDI-TOF and LC-MS analysis identified that a biotinylated clavulanate fragment was bound to a specific peptide region (404–430) of HSA. nih.gov Beyond HSA, other serum proteins, including haptoglobin and immunoglobulins, have been identified as targets for clavulanate haptenation. nih.gov These techniques are essential for characterizing the complex and heterogeneous epitopes that clavulanate can form on proteins. nih.govnih.gov
Interactive Table: Mass Spectrometry Applications in Clavulanate Haptenation Research
| Technique | Application | Key Findings | Reference |
| LC-MS/MS | Characterization of adducts on HSA | Identified direct binding to lysine residues and pyrazine adducts from degradation products. | acs.org |
| MALDI-TOF MS | Characterization of biotinylated CLV-HSA conjugates | Confirmed modification of HSA by the clavulanate analogue. | nih.gov |
| LC-MS | Identification of specific binding sites | Detected the CLV-TEG-B fragment bound to the 404–430 peptide of HSA. | nih.gov |
| 2D-Electrophoresis & Peptide Mass Fingerprinting | Identification of haptenated serum proteins | Identified HSA, haptoglobin, and immunoglobulin chains as targets. | nih.gov |
Application of Reference Standards in Clavulanate Research and Method Validation
Clavulanate lithium serves as a pharmaceutical primary reference standard, a highly purified and well-characterized material essential for ensuring the accuracy and reliability of analytical tests. sigmaaldrich.comsigmaaldrich.comlgcstandards.comusp.org Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide clavulanate lithium reference standards for use in specified quality control tests and assays. sigmaaldrich.comsigmaaldrich.com These standards are indispensable for the validation of analytical methods developed to quantify clavulanate in various matrices, including pharmaceutical formulations and biological samples like human plasma. nih.govresearchgate.netnih.govresearchgate.net
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. During the validation of LC-MS/MS or HPLC methods for clavulanate, the reference standard is used to prepare calibration curves, which establish the relationship between the instrument response and the concentration of the analyte. nih.govsphinxsai.com It is also used to prepare quality control (QC) samples at known concentrations to evaluate the method's accuracy and precision (both within a day and between days). mdpi.comnih.gov For instance, in the validation of an LC-MS/MS method for human plasma, calibration curves for clavulanate showed excellent linearity over a specific concentration range, and the accuracy and precision for QC samples were within regulatory acceptance criteria. nih.govresearchgate.net The use of a certified reference standard ensures that these performance characteristics are measured against a reliable and traceable benchmark, which is fundamental to achieving reproducible and valid analytical results in both research and quality control settings. nih.govresearchgate.net
Interactive Table: Example Validation Parameters for Clavulanate Quantification using Reference Standards
| Validation Parameter | Method | Concentration Range | Finding | Reference |
| Linearity | LC-MS/MS | 20–10,000 ng/mL | Excellent linearity with correlation coefficient (r) ≥ 0.9959. | nih.gov |
| Intra-day Accuracy (% RE) | LC-MS/MS | LLOQ, Low, Mid, High QC | 4.32 to 8.73% | nih.gov |
| Intra-day Precision (% RSD) | LC-MS/MS | LLOQ, Low, Mid, High QC | ≤10.7% | nih.gov |
| Inter-day Accuracy (% RE) | LC-MS/MS | LLOQ, Low, Mid, High QC | -4.41 to 2.13% | nih.gov |
| Inter-day Precision (% RSD) | LC-MS/MS | LLOQ, Low, Mid, High QC | ≤8.74% | nih.gov |
| Linearity | RP-HPLC | 5–40 mcg/mL | Linear response with regression value of 0.9997. | sphinxsai.com |
Synthesis and Characterization of Clavulanate Derivatives and Analogues
Rational Design and Synthetic Strategies for Modified Clavulanate Structures
The rational design of modified clavulanate structures is a key strategy aimed at enhancing the compound's therapeutic properties, including its efficacy as a β-lactamase inhibitor, while potentially reducing adverse effects. These design strategies often focus on modifications at specific sites of the clavulanate molecule to improve its stability, broaden its spectrum of activity against different β-lactamase enzymes, and explore its potential as a tool for studying immunological responses.
One of the primary goals in modifying clavulanate is to overcome the challenge of antibiotic resistance. The evolution of β-lactamase enzymes, such as the TEM β-lactamase, can lead to resistance against β-lactam antibiotics and inhibitor combinations. By understanding the genetic and structural basis of this resistance, researchers can design clavulanate derivatives that are less susceptible to these resistance mechanisms. For instance, studies have explored the impact of specific amino acid substitutions in TEM β-lactamase on its interaction with clavulanate, providing insights for designing inhibitors that can effectively target these resistant variants. researchgate.netarxiv.org
Synthetic strategies for creating these modified structures are diverse and tailored to the specific goals of the modification. A common approach involves the chemical synthesis of clavulanate analogues where specific functional groups are altered or replaced. For example, derivatives lacking the C-3 carboxyl group have been synthesized and shown to be potent inhibitors of both plasmid and chromosomally mediated β-lactamases. nih.gov These analogues often exhibit low intrinsic antibacterial activity but can potentiate the activity of β-lactam antibiotics like ampicillin and cephaloridine against β-lactamase-producing bacteria. nih.gov
Another important area of rational design is the development of clavulanate derivatives for immunological studies. Clavulanic acid can be involved in hypersensitivity reactions, and understanding the underlying mechanisms is crucial. nih.govnih.govresearchgate.netnih.gov To this end, synthetic analogues of clavulanic acid's hypothesized antigenic determinants have been created. These synthetic molecules are designed to mimic the structures that are recognized by the immune system, allowing researchers to study the activation of immune cells and the specific T-cell responses involved in allergic reactions. nih.govresearchgate.netnih.gov
The synthesis of these immunologically relevant analogues involves precise chemical modifications to the clavulanate core structure to produce stable compounds that can be used in in vitro assays. These synthetic antigenic determinants have been shown to be efficiently recognized by dendritic cells and can induce the proliferation of specific T cells from allergic patients, providing valuable tools for diagnosing and understanding clavulanate hypersensitivity. nih.govresearchgate.netnih.gov
Furthermore, the development of novel β-lactamase inhibitors often involves a comparative approach where the properties of new compounds are benchmarked against clavulanic acid. mdpi.com This includes synthesizing inhibitors with different core structures, such as diazabicyclooctanes, and evaluating their inhibitory profiles against a wide range of β-lactamases. nih.gov The insights gained from these comparative studies help in the rational design of next-generation inhibitors with improved characteristics.
Synthesis of Biotinylated Clavulanate Analogues for Biochemical Probing and Protein Binding Studies
The synthesis of biotinylated clavulanate analogues is a powerful strategy for studying the interactions of clavulanic acid with proteins, a process central to understanding its mechanism of action and its role in eliciting immune responses. nih.govfrontiersin.orgnih.govomicsdi.org Biotinylation, the process of attaching biotin to a molecule, allows for highly sensitive detection and purification of the labeled molecule and its binding partners due to the strong and specific interaction between biotin and avidin or streptavidin.
Two primary synthetic approaches have been employed to create biotinylated clavulanate probes. nih.govfrontiersin.org Both methods focus on modifying the carboxylic acid group of clavulanate, leaving the reactive β-lactam ring intact, which is crucial for its interaction with proteins. nih.govfrontiersin.org
The first approach involves the direct labeling of clavulanic acid with a biotin moiety, resulting in a compound often referred to as CLV-B. nih.govfrontiersin.org The synthesis of CLV-B typically involves the esterification of clavulanic acid's carboxylic group with a biotin derivative. frontiersin.org While this method is straightforward, the resulting conjugate can have limited solubility in aqueous solutions, which may necessitate the use of co-solvents like DMSO for biological experiments. frontiersin.org
The second, more advanced approach incorporates a hydrophilic spacer, such as a tetraethylene glycol (TEG) linker, between the clavulanate molecule and the biotin tag. nih.govfrontiersin.org This results in a conjugate, often denoted as CLV-TEG-B, with improved water solubility. frontiersin.org The synthesis of CLV-TEG-B is a multi-step process that involves first creating a biotin-TEG-iodide intermediate, which is then used to esterify clavulanic acid. frontiersin.org The inclusion of the TEG linker not only enhances solubility but may also reduce potential steric hindrance, allowing for more efficient interaction of the biotinylated clavulanate with both its protein targets and the avidin/streptavidin detection system. nih.govnih.govomicsdi.org
These biotinylated analogues have proven to be invaluable tools for identifying serum proteins that are targets of modification by clavulanic acid. frontiersin.org Studies have shown that these probes can covalently bind to proteins such as human serum albumin (HSA), haptoglobin, and immunoglobulins. frontiersin.org The use of these biotinylated probes, coupled with techniques like 2D-electrophoresis and mass spectrometry, has enabled the identification of specific proteins that are haptenated by clavulanic acid in human serum. frontiersin.org
Exploration of Esterification and Linker Chemistries for Biotin Conjugation
The choice of esterification and linker chemistries is a critical aspect of designing effective biotinylated clavulanate probes. The primary goal is to create a stable conjugate where the biotin tag is securely attached to the clavulanate molecule without compromising the reactivity of the β-lactam ring.
Esterification Chemistry:
The most common method for attaching biotin to clavulanic acid is through an ester linkage at the C-3 carboxylic acid group. nih.govfrontiersin.org This is achieved by reacting the carboxyl group of clavulanic acid with a hydroxyl or an activated group on the biotin or linker-biotin moiety. frontiersin.org The stability of this ester bond is an important consideration. While it needs to be stable enough to allow for purification and experimental manipulation, it should also be noted that esterases present in biological systems could potentially cleave this bond. However, for the purposes of biochemical probing and identifying protein targets, the ester linkage has been shown to be sufficiently stable. frontiersin.org
Linker Chemistries:
The incorporation of a linker between clavulanate and biotin offers several advantages. Linkers can improve the solubility of the conjugate, reduce steric hindrance, and provide a flexible spacer that allows for better interaction between the biotin tag and avidin/streptavidin.
Polyethylene Glycol (PEG) Linkers: Tetraethylene glycol (TEG) is a commonly used PEG linker in the synthesis of biotinylated clavulanate. nih.govfrontiersin.org PEG linkers are known for their hydrophilicity, which significantly enhances the water solubility of the conjugate. frontiersin.org This is particularly important for biological assays that are conducted in aqueous buffers. The synthesis of a TEG-containing biotinylated clavulanate involves a two-step process where a TEG linker is first functionalized with biotin and an iodide group, which is then used for the esterification of clavulanic acid. frontiersin.org
Direct Linkage: In some cases, a direct linkage between clavulanate and biotin is employed. nih.govfrontiersin.org This results in a smaller and more rigid probe. While this approach is synthetically simpler, the resulting conjugate may have lower solubility and could experience steric hindrance, potentially affecting its binding to target proteins or the avidin/streptavidin complex. nih.govnih.govomicsdi.org
The choice of linker chemistry can also influence the stability of the resulting conjugate after it has reacted with a nucleophile. Studies have shown that conjugates formed with CLV-TEG-B, which includes the TEG linker, exhibit better stability compared to those formed with directly linked CLV-B. frontiersin.orgnih.gov This enhanced stability is a desirable feature for subsequent detection and analysis of the haptenated proteins. frontiersin.orgnih.gov
The table below summarizes the key features of different linker strategies for biotin conjugation of clavulanate:
| Linker Strategy | Key Features | Advantages | Disadvantages |
| Direct Linkage (CLV-B) | Biotin is directly attached to the carboxylic acid group of clavulanate. nih.govfrontiersin.org | Simpler synthetic route. | Lower aqueous solubility. frontiersin.org Potential for steric hindrance. nih.govnih.govomicsdi.org |
| TEG Linker (CLV-TEG-B) | A tetraethylene glycol (TEG) spacer is inserted between clavulanate and biotin. nih.govfrontiersin.org | Improved water solubility. frontiersin.org Reduced steric hindrance. nih.govnih.govomicsdi.org Enhanced stability of the resulting conjugate. frontiersin.orgnih.gov | More complex multi-step synthesis. frontiersin.org |
Assessment of Conjugate Stability and Reactivity with Biological Nucleophiles
The stability and reactivity of biotinylated clavulanate conjugates are critical parameters that determine their utility as biochemical probes. These properties are assessed to ensure that the conjugates can effectively react with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins, and that the resulting adducts are stable enough for detection and analysis.
Reactivity with Biological Nucleophiles:
The reactivity of biotinylated clavulanate analogues is primarily dictated by the integrity of the β-lactam ring. nih.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study the reaction of these conjugates with simple nitrogen nucleophiles, such as butylamine, which serves as a model for the lysine side chains in proteins. frontiersin.orgresearchgate.net These studies have shown that both directly linked (CLV-B) and TEG-linked (CLV-TEG-B) biotinylated clavulanate react with the amino group through the opening of the β-lactam ring. frontiersin.org This confirms that the biotinylation process does not impair the fundamental reactivity of the clavulanate core.
Stability of Conjugates:
A crucial difference between the directly linked and TEG-linked conjugates lies in the stability of the adducts formed after reaction with a nucleophile. frontiersin.orgnih.gov NMR studies have revealed that the conjugates formed from CLV-B tend to be unstable and can lead to the decomposition of the clavulanate fragment. frontiersin.orgnih.gov In contrast, the adducts formed with CLV-TEG-B exhibit significantly greater stability, with the entire structure, including the biotin tag, remaining linked to the nucleophile. frontiersin.orgnih.gov This enhanced stability is a key advantage, as it allows for more reliable and sensitive detection of the haptenated proteins. frontiersin.orgnih.gov
The stability of the unreacted biotinylated clavulanate in solution is also an important factor. Studies have shown that the β-lactam ring of CLV-TEG-B in a buffered solution can open over time, with approximately 20% opening after one hour and 50% after 16 hours. nih.gov This inherent instability of the clavulanate structure needs to be considered when designing and interpreting experiments.
The table below summarizes the stability and reactivity of different biotinylated clavulanate conjugates:
| Conjugate | Reactivity with Nucleophiles | Stability of Resulting Adduct |
| CLV-B (Direct Linkage) | Reacts with amino groups via β-lactam ring opening. frontiersin.org | Unstable, leads to decomposition of the clavulanate fragment. frontiersin.orgnih.gov |
| CLV-TEG-B (TEG Linker) | Reacts with amino groups via β-lactam ring opening. frontiersin.org | More stable, the entire structure remains linked to the nucleophile. frontiersin.orgnih.gov |
Development of Synthetic Analogues for Investigating Antigenic Determinants
The development of synthetic analogues of clavulanic acid is a critical area of research aimed at understanding and diagnosing immediate drug hypersensitivity reactions (IDHRs). nih.govresearchgate.netnih.gov Clavulanic acid, often in combination with amoxicillin (B794), is a common cause of such reactions. nih.govnih.govomicsdi.org The underlying mechanism is believed to involve the covalent binding of clavulanic acid or its degradation products to proteins, forming haptens that are recognized by the immune system. nih.govnih.govomicsdi.org
To investigate this phenomenon, researchers have focused on synthesizing stable analogues of the hypothesized antigenic determinants (ADs) of clavulanic acid. nih.govresearchgate.netnih.gov These synthetic ADs are designed to mimic the specific chemical structures that are recognized by immune cells, particularly dendritic cells (DCs) and T cells, in allergic individuals. nih.govresearchgate.netnih.gov
The synthesis of these analogues is a challenging task due to the inherent instability of clavulanic acid and its degradation products. researchgate.net However, the successful creation of these synthetic ADs has provided invaluable tools for in vitro studies. These studies have shown that the synthetic analogues are efficiently recognized by the dendritic cells of allergic patients. nih.govresearchgate.netnih.gov Furthermore, the inclusion of these synthetic ADs in diagnostic tests, such as the lymphocyte transformation test (LTT), has been shown to significantly increase the sensitivity of detecting clavulanate-specific T-cell responses. nih.govyoutube.com
Research has identified at least two distinct hypothesized antigenic determinants of clavulanic acid, referred to as AD-I and AD-II. youtube.com Synthetic analogues of both of these ADs have been developed and have been shown to induce the maturation of dendritic cells and the proliferation of specific CD4+ Th2 cells from allergic patients. nih.govresearchgate.netnih.gov Interestingly, different patients may show reactivity to different ADs, highlighting the importance of using a combination of these synthetic analogues to achieve a more comprehensive and sensitive diagnosis of clavulanate allergy. nih.govresearchgate.netnih.gov
The use of these synthetic analogues represents a significant advancement in the field of drug allergy diagnosis. By providing stable and well-defined molecules that can be used in in vitro assays, they help to overcome the challenges associated with the instability of native clavulanic acid and improve the accuracy of diagnostic tests for clavulanate hypersensitivity. researchgate.net
Comparative Biochemical Studies of Clavulanate with Novel Beta-Lactamase Inhibitors
Comparative biochemical studies play a crucial role in the development of new β-lactamase inhibitors and in understanding the evolving landscape of antibiotic resistance. These studies typically involve comparing the inhibitory activity of novel compounds against that of established inhibitors like clavulanic acid. This allows for a direct assessment of the new inhibitors' potency, spectrum of activity, and potential advantages over existing drugs.
The primary focus of these comparative studies is to evaluate the ability of new inhibitors to overcome the resistance mechanisms that have emerged against older compounds. For example, the development of β-lactamase inhibitors such as sulbactam (B1307) and tazobactam (B1681243) was driven by the need for compounds with different inhibitory profiles compared to clavulanic acid. nih.gov While all three are β-lactam derivatives, they exhibit varying degrees of activity against different classes of β-lactamases. nih.govjwatch.org For instance, sulbactam and tazobactam have been shown to be better inhibitors of class C cephalosporinases than clavulanic acid. nih.gov
More recently, the emergence of non-β-lactam β-lactamase inhibitors, such as avibactam (B1665839) and relebactam, has marked a significant advancement in this field. nih.govnih.gov These compounds have a broader spectrum of activity than clavulanic acid and the sulfone inhibitors. nih.gov Avibactam, for example, is effective against class A penicillinases, extended-spectrum β-lactamases (ESBLs), serine carbapenemases, class C cephalosporinases, and some class D oxacillinases. nih.gov
Comparative studies are essential for characterizing the inhibitory profiles of these new agents. This involves determining key biochemical parameters such as the inhibitor concentration required to reduce enzyme activity by 50% (IC50). These studies are often conducted using a panel of different β-lactamase enzymes, including clinically relevant variants that are known to confer resistance to existing therapies.
The table below provides a simplified comparison of the inhibitory spectrum of clavulanic acid with some of the newer β-lactamase inhibitors:
| Inhibitor | Chemical Class | Spectrum of Activity |
| Clavulanic Acid | β-lactam | Primarily active against most class A β-lactamases, including some ESBLs. nih.govfrontiersin.org Less effective against class C enzymes and generally inactive against class B and most class D enzymes. frontiersin.org |
| Sulbactam | β-lactam (penicillanic acid sulfone) | Similar spectrum to clavulanic acid but with better activity against class C cephalosporinases. nih.gov |
| Tazobactam | β-lactam (penicillanic acid sulfone) | Similar spectrum to clavulanic acid but with better activity against class C cephalosporinases. nih.gov |
| Avibactam | Non-β-lactam (diazabicyclooctane) | Broad spectrum, including class A, class C, and some class D β-lactamases. nih.gov |
| Relebactam | Non-β-lactam (diazabicyclooctane) | Active against class A and class C β-lactamases. nih.gov |
These comparative studies are not only crucial for the preclinical development of new drugs but also for guiding their clinical use. By understanding the specific strengths and weaknesses of each inhibitor, clinicians can make more informed decisions about which combination therapy is most likely to be effective against a particular bacterial infection.
Analysis of Inhibitory Profiles Against Emerging Beta-Lactamase Variants
The continuous evolution of β-lactamase enzymes poses a significant threat to the efficacy of β-lactam antibiotics and their inhibitors. Therefore, a critical aspect of comparative biochemical studies is the analysis of the inhibitory profiles of clavulanate and novel inhibitors against emerging β-lactamase variants.
These emerging variants often possess mutations that alter their substrate specificity or their susceptibility to inhibition. For example, some variants of the TEM and SHV β-lactamases have been identified that show reduced susceptibility to clavulanic acid. nih.gov Similarly, the emergence of carbapenemases, such as the Klebsiella pneumoniae carbapenemase (KPC), has created a major clinical challenge, as these enzymes can hydrolyze a broad range of β-lactam antibiotics, including carbapenems, and are often not effectively inhibited by older inhibitors like clavulanic acid. frontiersin.org
The development of new inhibitors is therefore focused on overcoming these resistance mechanisms. For instance, avibactam has been shown to be a potent inhibitor of KPC enzymes, making it a valuable agent for treating infections caused by carbapenem-resistant Enterobacteriaceae. frontiersin.org Similarly, enmetazobactam, a derivative of tazobactam, has shown activity against some clavulanic-acid-resistant β-lactamases. mdpi.com
The analysis of inhibitory profiles against these emerging variants is typically carried out using in vitro enzymatic assays. These assays measure the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a specific β-lactamase variant. The results of these assays are used to determine the IC50 values of the inhibitor for each variant, which provides a quantitative measure of its inhibitory potency.
The table below provides a hypothetical example of the inhibitory profiles of different inhibitors against various β-lactamase variants, with lower IC50 values indicating greater potency.
| β-Lactamase Variant | Clavulanic Acid IC50 (nM) | Tazobactam IC50 (nM) | Avibactam IC50 (nM) |
| TEM-1 (Class A) | 50 | 30 | 10 |
| SHV-5 (ESBL, Class A) | 100 | 60 | 15 |
| AmpC (Class C) | >10,000 | 500 | 20 |
| KPC-2 (Carbapenemase, Class A) | >10,000 | >10,000 | 5 |
| OXA-48 (Carbapenemase, Class D) | >10,000 | >10,000 | 100 |
Note: The IC50 values in this table are for illustrative purposes only and may not reflect actual experimental data.
These types of comparative analyses are essential for understanding the structure-activity relationships of β-lactamase inhibitors and for guiding the rational design of new compounds with improved activity against the most clinically challenging β-lactamase variants.
Investigation of Binding Mechanisms and Active Site Interactions of Analogues
The inhibitory activity of clavulanate and its analogues is rooted in their ability to interact with and incapacitate β-lactamase enzymes. These enzymes are the primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillins and cephalosporins nih.govfda.gov. Clavulanate functions as a mechanism-based inactivator, often termed a "suicide inhibitor," because it irreversibly binds to the β-lactamase active site taylorandfrancis.com.
The process begins when the β-lactam ring of clavulanic acid binds to a serine residue in the active site of the enzyme, forming an acyl-enzyme intermediate nih.govmdpi.com. This initial step is similar to how β-lactam antibiotics interact with the enzyme taylorandfrancis.com. However, unlike the antibiotic-enzyme complex which rapidly hydrolyzes to regenerate the active enzyme, the acyl-enzyme complex formed with clavulanic acid is more stable and undergoes further reactions taylorandfrancis.comoup.com.
This clavulanate-enzyme intermediate is at a critical juncture, leading to one of two primary pathways: transient inhibition or irreversible inactivation oup.com. The subsequent chemical rearrangement of the clavulanate molecule, specifically the opening of its oxazolidine (B1195125) ring, is the rate-limiting step that dictates the outcome nih.govoup.com. The resulting linear product can then either tautomerize from an imine to a more stable enamine, which temporarily inhibits the enzyme, or the imine can acylate a second nucleophile within the active site, creating a cross-linked and permanently inactivated enzyme oup.com.
The efficiency of this inactivation process varies among different clavulanate analogues and β-lactamase enzymes. For example, in the case of the TEM-1 β-lactamase, approximately 160 molecules of clavulanic acid are processed for each inactivation event, whereas for the analogue sulbactam, around 10,000 molecules are turned over before the enzyme is inhibited oup.com. This suggests that the crucial ring-opening step is significantly more efficient for clavulanic acid compared to sulbactam oup.com. Studies on other analogues, such as olivanic acid, also show irreversible inactivation across various β-lactamases nih.gov.
Kinetic studies provide quantitative insight into the inhibitory potential of these compounds. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters used to evaluate their efficacy. Research on a β-lactamase isolated from a clinical Escherichia coli strain demonstrated that clavulanic acid, tazobactam, and sulbactam all act as competitive inhibitors academicjournals.org.
| Inhibitor | Inhibition Constant (Kᵢ) in µM | IC₅₀ in µM | Type of Inhibition |
|---|---|---|---|
| Clavulanic Acid | 0.5 | 0.8 | Competitive |
| Tazobactam | 0.9 | 1.2 | Competitive |
| Sulbactam | 30 | 35 | Competitive |
The diversity in the chemical structures of clavulanate analogues leads to a wide variation in the reaction mechanisms and kinetic constants observed when they interact with different classes of β-lactamases nih.gov. This highlights the complexity of designing effective inhibitors and the importance of detailed mechanistic studies for developing new therapeutic agents.
Future Directions in Clavulanate Research
Deeper Elucidation of Remaining Unclear Biosynthetic Enzyme Mechanisms
While the core biosynthetic pathway of clavulanic acid in Streptomyces clavuligerus has been mapped out, the precise catalytic mechanisms of several key enzymes remain to be fully elucidated. wikipedia.orgnih.gov A deeper understanding of these mechanisms is crucial for potential bioengineering efforts to improve production yields or generate novel analogues.
Key enzymes in the clavulanic acid biosynthesis pathway whose mechanisms are not fully understood include:
β-Lactam Synthetase (BLS): This enzyme is responsible for the formation of the characteristic β-lactam ring in the clavulanic acid precursor. nih.gov Although its role is established, the detailed catalytic mechanism and the specifics of substrate binding and activation are not completely proven. nih.gov
N²-(2-carboxyethyl)-L-arginine (CEA) Synthase: This enzyme catalyzes the initial step in the pathway, the condensation of L-arginine and glyceraldehyde-3-phosphate. wikipedia.org While its function is known, the precise mechanistic details of the condensation reaction are still under investigation. wikipedia.org
Further research utilizing advanced techniques such as cryo-electron microscopy, time-resolved crystallography, and sophisticated computational modeling will be instrumental in providing a more detailed picture of these enzymatic processes.
Development of Novel Strategies for Overcoming Evolved Clavulanate Resistance
The widespread use of clavulanate in combination with β-lactam antibiotics has inevitably led to the emergence of bacterial resistance. Understanding the molecular basis of this resistance is paramount for developing strategies to counteract it.
Several mechanisms of resistance to clavulanate-potentiated β-lactams have been identified:
Hyperproduction of β-Lactamases: Some bacteria can overcome the inhibitory effect of clavulanate by simply overproducing β-lactamase enzymes. asm.orgnih.gov This effectively titrates out the inhibitor, allowing the excess enzyme to hydrolyze the partner β-lactam antibiotic. youtube.com
Mutations in β-Lactamase Genes: Specific mutations in the genes encoding β-lactamases can lead to enzymes that are less susceptible to inhibition by clavulanate while retaining their ability to inactivate β-lactam antibiotics. asm.orgyoutube.com These are often referred to as inhibitor-resistant TEM (IRT) enzymes. nih.govnih.gov
Production of Different Classes of β-Lactamases: Not all β-lactamases are equally susceptible to clavulanate. For instance, Class C cephalosporinases and Class B metallo-β-lactamases are generally not well-inhibited by clavulanate. nih.govmdpi.com The acquisition of genes encoding these enzymes can render clavulanate combinations ineffective.
Porin Modifications: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of both the β-lactam antibiotic and clavulanate, contributing to resistance. asm.org
Novel strategies to combat this evolved resistance are actively being pursued:
Development of New β-Lactamase Inhibitors: Research is focused on discovering and developing new inhibitors with a broader spectrum of activity, including against enzymes that are resistant to clavulanate. nih.govnih.gov These include non-β-lactam inhibitors like avibactam (B1665839) and vaborbactam. mdpi.com
Combination Therapies: The use of multiple β-lactamase inhibitors with different mechanisms of action or combining a β-lactam/β-lactamase inhibitor with other classes of antibiotics are being explored to tackle infections caused by highly resistant bacteria. omicsonline.orgmdpi.com
Efflux Pump Inhibitors: Since efflux pumps can contribute to resistance by actively transporting antibiotics out of the bacterial cell, the development of inhibitors for these pumps is another promising avenue. aptiwfn.com
| Mechanism | Description | Bacterial Examples |
|---|---|---|
| β-Lactamase Hyperproduction | Increased expression of β-lactamase enzymes, overwhelming the inhibitor. asm.orgnih.gov | Escherichia coli |
| Inhibitor-Resistant β-Lactamases | Mutations in β-lactamase genes reduce the binding affinity of clavulanate. asm.orgyoutube.com | Escherichia coli, Klebsiella pneumoniae |
| Production of Uninhibited β-Lactamases | Expression of β-lactamase classes (e.g., Class C, Class B) that are not effectively inhibited by clavulanate. nih.govmdpi.com | Pseudomonas aeruginosa, Enterobacter spp. |
| Porin Loss/Modification | Alterations in outer membrane porins reduce the influx of the antibiotic and inhibitor. asm.org | Escherichia coli, Klebsiella pneumoniae |
Integration of Clavulanate Research Insights into Rational Design of Next-Generation Antimicrobial Agents
The extensive knowledge gained from decades of clavulanate research is proving invaluable in the rational design of new antimicrobial agents. The chemical scaffold of clavulanic acid and its mechanism of β-lactamase inhibition serve as a foundation for the development of novel, more potent, and broader-spectrum inhibitors. researchgate.net
Key areas where clavulanate insights are being applied include:
Structure-Activity Relationship (SAR) Studies: By understanding which parts of the clavulanate molecule are essential for its inhibitory activity, medicinal chemists can design new molecules with improved properties. plos.org This includes modifications to the oxapenam core and the side chain to enhance binding to the active site of various β-lactamases.
Mechanism-Based Inhibitor Design: Clavulanate is a "suicide inhibitor," meaning it is processed by the β-lactamase to a reactive intermediate that then irreversibly inactivates the enzyme. wikipedia.org This mechanistic understanding is being used to design other molecules that can exploit the catalytic machinery of β-lactamases for their own inactivation.
Development of Non-β-Lactam Inhibitors: While clavulanate has a β-lactam ring, its success has inspired the search for inhibitors with different chemical scaffolds. nih.gov This has led to the development of compounds like diazabicyclooctanes (e.g., avibactam) and boronic acid derivatives (e.g., vaborbactam), which have a broader spectrum of activity against different classes of β-lactamases. mdpi.comfrontiersin.org
The ultimate goal is to develop antimicrobial agents that are not only effective against current resistant strains but are also less prone to the development of future resistance.
Advancements in High-Throughput Screening Methodologies for New Clavulanate-Potentiating Compounds
The discovery of novel compounds that can potentiate the activity of clavulanate or existing β-lactam antibiotics is a critical strategy in the fight against antimicrobial resistance. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of chemical compounds for such activity.
Recent advancements in HTS are accelerating the discovery of new clavulanate-potentiating compounds:
Robotics and Automation: Automated liquid handling systems and robotic platforms allow for the screening of hundreds of thousands of compounds in a short period.
Miniaturization: The use of microtiter plates with small well volumes reduces the consumption of reagents and test compounds, making the screening process more cost-effective.
Reporter Gene Assays: These assays use genetically engineered bacterial strains that produce a detectable signal (e.g., light or color) in the presence of a compound that inhibits a specific resistance mechanism. This allows for rapid and sensitive detection of potential hits.
In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be used to predict which compounds are likely to bind to a specific target, such as a β-lactamase. frontiersin.org This allows for the pre-selection of compounds for in vitro screening, increasing the efficiency of the discovery process.
These advanced screening methods are being employed to identify compounds that can:
Inhibit β-lactamases that are resistant to clavulanate.
Enhance the activity of clavulanate, allowing for lower effective doses.
Inhibit other resistance mechanisms, such as efflux pumps, thereby restoring the efficacy of clavulanate-containing antibiotic combinations.
Q & A
Q. What are the critical storage and handling conditions for clavulanate (lithium) to maintain its chemical stability in laboratory settings?
Clavulanate (lithium) requires storage at +2–+8°C in a cool, well-ventilated environment protected from UV radiation, humidity, and incompatible materials (e.g., oxidizing agents, strong acids/bases) . Handling must occur under inert gas (e.g., nitrogen) to prevent degradation, and PPE (gloves, lab coats, eye protection) is mandatory to minimize exposure to reproductive toxicants (CLP classification: H361d) .
Q. Which analytical methods are validated for quantifying clavulanate (lithium) purity in research samples?
Reverse-phase HPLC with UV detection is a widely accepted method, calibrated against USP reference standards (e.g., USP Clavulanate Lithium RS). The assay quantifies clavulanic acid (C₈H₉NO₅) using peak response ratios between test and reference preparations . Ensure chromatographic columns meet USP specifications (e.g., C18 stationary phase) to avoid interference from degradation products .
Q. What safety protocols are essential when designing experiments involving clavulanate (lithium)?
Avoid aerosol generation by working in fume hoods and using sealed systems. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention . For accidental ingestion, do not induce vomiting ; administer activated charcoal under medical supervision . Document all incidents and review Safety Data Sheets (SDS) for reproductive toxicity risks .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study clavulanate (lithium)’s stability under varying pH and temperature conditions?
Use accelerated stability testing with controlled variables:
- pH range : 2.0–9.0 (simulating physiological and storage conditions).
- Temperature : 25°C (ambient), 40°C (stress), and 2–8°C (recommended storage). Monitor degradation via HPLC every 24 hours for 7 days. Apply Arrhenius kinetics to predict shelf-life, noting that clavulanate degrades rapidly in acidic/basic environments .
Q. How should researchers resolve contradictions in data regarding clavulanate (lithium)’s bioaccumulation potential in ecological studies?
Existing data gaps (e.g., missing EC50, LC50 values ) require multi-trophic testing :
- Algal growth inhibition tests (OECD 201) to assess aquatic toxicity.
- Earthworm bioaccumulation assays (OECD 317) for soil mobility. Cross-validate results with computational models (e.g., EPI Suite) to estimate persistence (PBT/vPvB criteria) . Discrepancies may arise from matrix effects (e.g., organic matter in soil), necessitating site-specific risk assessments.
Q. What methodological frameworks are recommended for assessing clavulanate (lithium)’s interaction with β-lactam antibiotics in combinatorial therapies?
Use checkerboard microdilution assays to determine synergistic effects:
- Fractional Inhibitory Concentration Index (FICI) : Values ≤0.5 indicate synergy.
- Time-kill kinetics : Monitor bacterial viability (CFU/mL) over 24 hours. Control for clavulanate’s instability by pre-mixing with stabilizers (e.g., ascorbic acid) and validate results across multiple bacterial strains (e.g., ESBL-producing E. coli) .
Methodological Considerations for Data Interpretation
Q. How can researchers address the lack of toxicological data for clavulanate (lithium) in long-term exposure studies?
Conduct subchronic rodent studies (OECD 408) over 90 days, focusing on reproductive endpoints (e.g., sperm motility, ovarian histology) . Compare outcomes with potassium clavulanate data, adjusting for lithium’s renal excretion profile. Use benchmark dose modeling (BMD) to establish NOAEL/LOAEL thresholds .
Q. What statistical approaches are suitable for analyzing clavulanate (lithium)’s dose-response relationships in antimicrobial resistance studies?
Apply non-linear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use Mann-Whitney U tests for non-normal distributions and correct for multiple comparisons (e.g., Bonferroni adjustment) . Report confidence intervals (95%) to quantify uncertainty in resistance breakpoints.
Compliance and Reporting Guidelines
Q. How should researchers document clavulanate (lithium) usage to comply with REACH and CLP regulations?
Include Chemical Safety Reports (CSR) detailing:
Q. What are the best practices for synthesizing clavulanate (lithium) derivatives while minimizing hazardous byproducts?
Optimize reaction conditions using DoE (Design of Experiments) :
- Solvent selection : Prefer aqueous buffers over organic solvents to reduce combustion risks.
- Catalyst screening : Test immobilized enzymes (e.g., β-lactamase) for regioselective modifications.
Characterize derivatives via LC-MS/MS and submit spectra to public repositories (e.g., MassBank) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
